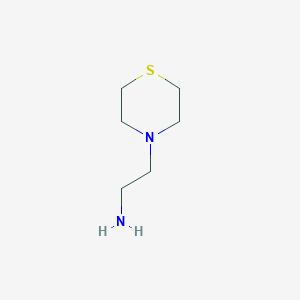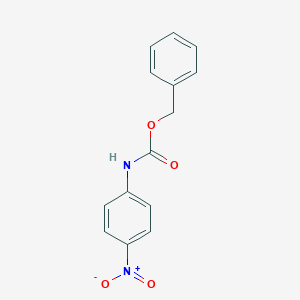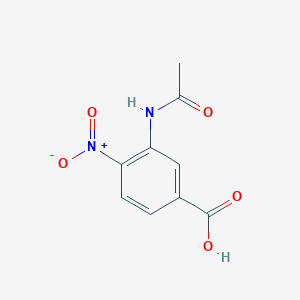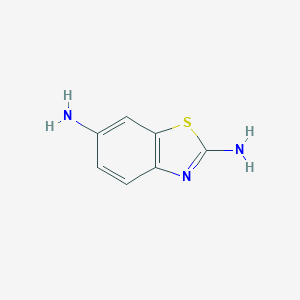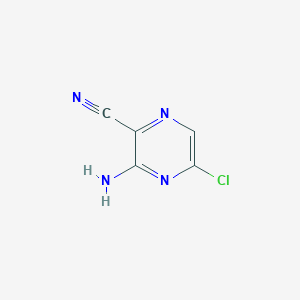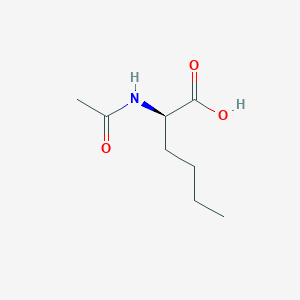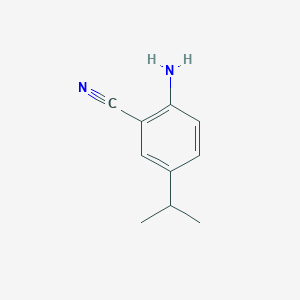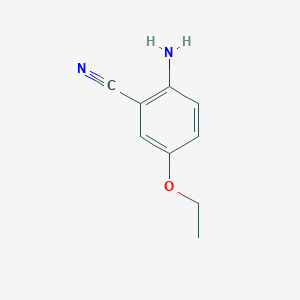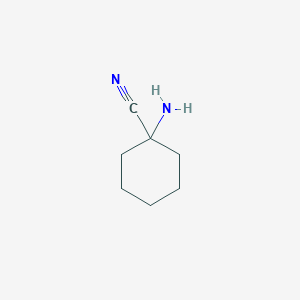
Boc-Glu(OMe)-OMe
描述
Boc-Glu(OMe)-OMe: tert-butoxycarbonyl-L-glutamic acid dimethyl ester , is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protected form of glutamic acid. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and methyl ester groups on the carboxyl groups. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(OMe)-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms Boc-Glu.
Esterification of Carboxyl Groups: The carboxyl groups of Boc-Glu are esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amino group using Boc-Cl and a suitable base.
- Esterification of the carboxyl groups using methanol and an acid catalyst.
- Purification of the final product through crystallization or chromatography.
化学反应分析
Types of Reactions:
Hydrolysis: Boc-Glu(OMe)-OMe can undergo hydrolysis to remove the Boc protecting group and the methyl ester groups, yielding glutamic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Substitution: The methyl ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid (e.g., hydrochloric acid) can be used for hydrolysis.
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Glutamic Acid: Formed after complete hydrolysis.
Boc-Glu: Formed after selective hydrolysis of the methyl ester groups.
Substituted Derivatives: Formed after substitution reactions.
科学研究应用
Chemistry: Boc-Glu(OMe)-OMe is widely used in peptide synthesis as a protected form of glutamic acid. It allows for the selective introduction of glutamic acid residues into peptides without unwanted side reactions.
Biology: In biological research, this compound is used to study the role of glutamic acid in proteins and enzymes. It serves as a building block for the synthesis of peptides and proteins for various biological assays.
Medicine: this compound is used in the development of peptide-based drugs. It allows for the synthesis of peptides with specific sequences and modifications, which can be used in drug discovery and development.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications.
作用机制
The mechanism of action of Boc-Glu(OMe)-OMe is primarily related to its role as a protected form of glutamic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methyl ester groups protect the carboxyl groups. This allows for the selective introduction of glutamic acid residues into peptides. The Boc group can be removed under acidic conditions, and the methyl ester groups can be hydrolyzed to yield the free carboxyl groups.
相似化合物的比较
Boc-Glu-OH: Boc-protected glutamic acid with free carboxyl groups.
Boc-Glu-OBzl: Boc-protected glutamic acid with benzyl ester groups.
Fmoc-Glu(OMe)-OMe: Fluorenylmethyloxycarbonyl-protected glutamic acid dimethyl ester.
Comparison:
Boc-Glu(OMe)-OMe: vs. this compound has methyl ester groups, while Boc-Glu-OH has free carboxyl groups. This compound is more suitable for reactions requiring ester protection.
This compound: vs. this compound has methyl ester groups, while Boc-Glu-OBzl has benzyl ester groups. Boc-Glu-OBzl is more stable under certain conditions but requires different deprotection methods.
This compound: vs. this compound uses a Boc protecting group, while Fmoc-Glu(OMe)-OMe uses a fluorenylmethyloxycarbonyl group. The choice between Boc and Fmoc protection depends on the specific requirements of the peptide synthesis.
属性
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPKWUAZQIIGZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370416 | |
| Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59279-60-6 | |
| Record name | 1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59279-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


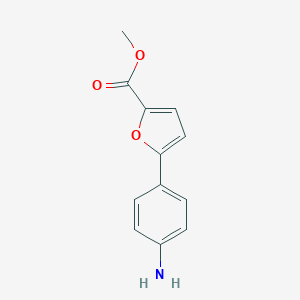
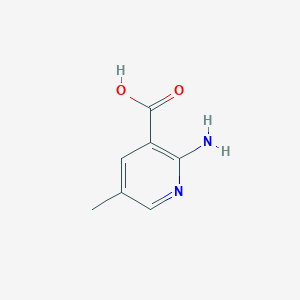
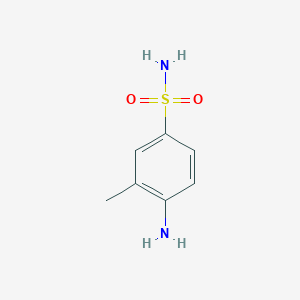
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
